5-Deoxypyridoxamine

描述

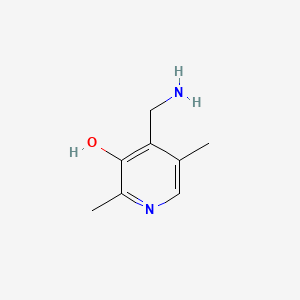

Structure

2D Structure

3D Structure

属性

CAS 编号 |

20485-33-0 |

|---|---|

分子式 |

C8H12N2O |

分子量 |

152.19 g/mol |

IUPAC 名称 |

4-(aminomethyl)-2,5-dimethylpyridin-3-ol |

InChI |

InChI=1S/C8H12N2O/c1-5-4-10-6(2)8(11)7(5)3-9/h4,11H,3,9H2,1-2H3 |

InChI 键 |

REQXQTDIONLWJT-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1CN)O)C |

规范 SMILES |

CC1=CN=C(C(=C1CN)O)C |

同义词 |

5-deoxypyridoxamine |

产品来源 |

United States |

Mechanisms of Antagonism and Functional Mimicry by Plp Analogs

Molecular Basis of Competitive Inhibition of Pyridoxal (B1214274) Kinase (PdxK) by Deoxypyridoxamine Phosphates

Pyridoxal kinase (PdxK) is a crucial enzyme in the salvage pathway of vitamin B6, responsible for phosphorylating the dietary vitamers pyridoxal (PL), pyridoxine (B80251) (PN), and pyridoxamine (B1203002) (PM) to their active 5'-phosphate forms (PLP, PNP, and PMP, respectively). uniprot.org Studies have shown that 4-deoxypyridoxine (B1198617) (dPN) can competitively inhibit the in vitro activity of human PdxK. asm.orguniprot.org This inhibition is significant because the phosphorylation of dPN by PdxK to form 4-deoxypyridoxine 5'-phosphate (dPNP) is a critical step in its mechanism of toxicity. asm.orgnih.govresearchgate.netmicrobiologyresearch.org The resulting dPNP then exerts further inhibitory effects on downstream enzymes. asm.orgasm.orgresearchgate.net

Direct and Indirect Inhibition of PLP-Dependent Enzyme Function

Beyond interfering with PLP biosynthesis, 5-deoxypyridoxamine 5'-phosphate (dPNP) directly inhibits the activity of various PLP-dependent enzymes. researchgate.netresearchgate.netmicrobiologyresearch.orgglpbio.comchemicalbook.comuniprot.orgwikipedia.orgnih.govnih.govfishersci.se This inhibition can occur through competitive mechanisms, where dPNP competes with PLP for binding to the enzyme's active site. glpbio.comchemicalbook.comnih.govmedchemexpress.comnih.gov Perturbations in PLP pools caused by dPNP can inhibit both PLP-independent and PLP-dependent enzymes, resulting in adverse metabolic consequences. asm.orgasm.org

Research has characterized the inhibitory effects of this compound 5'-phosphate (dPNP) on various enzymes by determining inhibition kinetics, including Kᵢ values and the mode of inhibition. For instance, dPNP is a competitive inhibitor of the activation of glutamate (B1630785) apodecarboxylase by PLP, with a reported Kᵢ of 0.27 μM. glpbio.comchemicalbook.commedchemexpress.com It has also been shown to inhibit ornithine decarboxylase activity with a Kᵢ of 60 μM. glpbio.comchemicalbook.commedchemexpress.commedchemexpress.commedchemexpress.com These kinetic parameters highlight the potency of dPNP as an inhibitor of specific PLP-dependent enzymes.

Here is a table summarizing some reported Kᵢ values for 4-Deoxypyridoxine 5'-phosphate:

| Target Enzyme | Kᵢ (μM) | Mode of Inhibition | Source |

| Glutamate apodecarboxylase | 0.27 | Competitive | glpbio.comchemicalbook.commedchemexpress.com |

| Ornithine decarboxylase | 60 | - | glpbio.comchemicalbook.commedchemexpress.commedchemexpress.commedchemexpress.com |

Serine hydroxymethyltransferase (GlyA) is a PLP-dependent enzyme involved in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. wikipedia.orgwikipedia.orgmetabolomicsworkbench.org Accumulated 4-deoxypyridoxine 5'-phosphate (dPNP) is hypothesized to inhibit GlyA. asm.orgasm.orgresearchgate.netnih.gov This inhibition can lead to reduced levels of 5,10-methylenetetrahydrofolate and subsequently decrease flux to coenzyme A synthesis. asm.orgasm.org While genetic analyses support the inhibition of GlyA by dPNP, additional in vitro experiments are needed to further characterize the kinetic parameters of this inhibition. asm.org

The Glycine cleavage system (GcvP) is a multi-enzyme complex that catalyzes the oxidative decarboxylation of glycine. jst.go.jp This system is also PLP-dependent. asm.orgasm.orgresearchgate.netnih.gov Similar to GlyA, accumulated 4-deoxypyridoxine 5'-phosphate (dPNP) is hypothesized to inhibit GcvP activity. asm.orgasm.orgresearchgate.netnih.gov Inhibition of the GcvP system by dPNP, potentially through competition with PLP, can disrupt one-carbon metabolism and affect downstream pathways. asm.orgasm.org Although the effect of dPNP on GcvP has been suggested by genetic studies, detailed kinetic data on this interaction are not widely reported, and further in vitro experiments are required. asm.org

Glutamate decarboxylase (GAD) is a PLP-dependent enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA from glutamate. wikipedia.orgatamanchemicals.comnih.govfrontiersin.orgfrontiersin.orgresearchgate.net A significant portion of GAD in the brain exists as apoenzyme, which is the form without the bound PLP cofactor. nih.govnih.govjneurosci.org 4-deoxypyridoxine 5'-phosphate (deoxypyridoxine-P) acts as a close structural analog of PLP and competitively inhibits the activation of apoGAD by PLP. nih.govnih.govjneurosci.org This competitive inhibition of binding to the active site prevents the formation of the active holoenzyme. nih.govnih.govjneurosci.org Furthermore, deoxypyridoxine-P strongly inhibits the glutamate-dependent labeling of GAD by radioactive PLP, indicating its effective interference with cofactor binding. glpbio.comchemicalbook.comnih.govmedchemexpress.comjneurosci.org Deoxypyridoxine-P has also been observed to stabilize apoGAD against heat denaturation, suggesting a direct interaction with the enzyme even in the absence of the native cofactor. nih.gov The effects of deoxypyridoxine-P on the apo-holoGAD cycle can be quantitatively explained by a kinetic model consistent with competitive inhibition of apoGAD activation by PLP. nih.gov

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 130753 |

| Pyridoxal 5'-phosphate (PLP) | 1051 wikipedia.orgfishersci.sethegoodscentscompany.comfishersci.cactdbase.orgmetabolomicsworkbench.org |

| Pyridoxal kinase (PdxK) | 94185 uniprot.org |

| Pyridoxine 5'-phosphate oxidase (PdxH) | 9086 ymdb.cahmdb.ca |

| Serine hydroxymethyltransferase (GlyA) | 8116 metabolomicsworkbench.orgfishersci.ca |

| Glycine decarboxylase (GcvP) | 1157 jst.go.jp |

| Glutamate decarboxylase (GAD) | 8786 frontiersin.orgfrontiersin.org |

| Pyridoxine 5'-phosphate (PNP) | 1055 nih.govmetabolomicsworkbench.org |

| Pyridoxamine 5'-phosphate (PMP) | 1053 ymdb.cahmdb.canih.gov |

| This compound 5'-phosphate | 883-84-1 (CAS) chemicalbook.commedchemexpress.com |

| Serine | 5951 metabolomicsworkbench.orgfishersci.ca |

| Tetrahydrofolate | 91443 wikipedia.org |

| Glycine | 750 jst.go.jp |

| 5,10-Methylenetetrahydrofolate | 108194 wikipedia.org |

| Glutamate | 33032 nih.gov |

| GABA | 149 wikipedia.org |

| Ornithine decarboxylase | 1015 glpbio.comchemicalbook.commedchemexpress.commedchemexpress.commedchemexpress.com |

Modulation of Glycine Decarboxylase (GcvP) System Activity

Disruptive Effects on Vitamin B6 Vitamer Transport and Intracellular Accumulation

This compound (5-dPM), a structural analog of vitamin B6, exerts its antagonistic effects, in part, by interfering with the transport and intracellular accumulation of natural vitamin B6 vitamers. Research across various organisms, including bacteria, yeast, and mammalian cells, has shed light on these disruptive mechanisms.

Studies in Saccharomyces carlsbergensis yeast demonstrated that active transport of pyridoxine, pyridoxal, and pyridoxamine can lead to intracellular vitamin concentrations significantly exceeding external levels. This transport is inhibited by various unphosphorylated vitamin analogs, with 5'-deoxypyridoxine being among the most effective. nih.gov S. carlsbergensis possesses at least two distinct uptake systems for vitamin B6 vitamers, differing in structural specificity and ionic requirements. One system preferentially transports pyridoxal, while the other is more effective for pyridoxamine; both transport pyridoxine. Neither system transports pyridoxal 5'-phosphate. nih.gov

In Escherichia coli, 4'-deoxypyridoxine (a form of deoxypyridoxine, closely related to this compound) disrupts vitamin B6 homeostasis by inhibiting cumulative B6 uptake. nih.govmicrobiologyresearch.org The uptake of non-phosphorylated vitamin B6 vitamers in E. coli is described as a rapid, energy-dependent process likely involving at least two transporters with varying substrate specificity. microbiologyresearch.org While uptake is thought to occur via transporter-dependent facilitated diffusion, the cumulative intracellular accumulation appears to be driven by subsequent phosphorylation of the internalized vitamers. microbiologyresearch.org 4'-Deoxypyridoxine has been reported to competitively inhibit the uptake of extracellular vitamin B6. microbiologyresearch.org This inhibition of pyridoxine uptake by 4'-deoxypyridoxine can lead to auxotrophic sensitivity phenotypes. microbiologyresearch.org This competitive inhibition may occur either at the membrane transport level or by inhibiting the subsequent phosphorylation, thereby reducing cumulative uptake. microbiologyresearch.org

Further research in Escherichia coli indicates that 4'-deoxypyridoxine inhibits pyridoxal uptake competitively, leading to a decrease in the intracellular presence of unmetabolized pyridoxal. nih.gov This supports the model where pyridoxal enters cells via facilitated diffusion and is accumulated through phosphorylation. nih.gov A mutant deficient in pyridoxal kinase showed a reduced ability to take up pyridoxal effectively due to the failure to accumulate phosphorylated derivatives. nih.gov

Studies using cultured renal tubular epithelial cells (OK cells) also demonstrated that 4-deoxypyridoxamine causes significant inhibition in pyridoxine uptake. physiology.org This suggests that the pyridoxine uptake system in these cells is carrier-mediated and displays specificity, as evidenced by the inhibitory effect of structural analogs like pyridoxal and 4-deoxypyridoxamine, while other compounds like pyridoxic acid and pyridoxal-5-phosphate had no effect. physiology.org

In rat intestinal rings, the uptake of 3H-pyridoxol (pyridoxine) resulted in intracellular accumulation of labeled compounds, primarily as phosphorylated B6 forms. jst.go.jp 4-Deoxypyridoxol (a form of deoxypyridoxine) significantly diminished the levels of these phosphorylated B6 vitamers, consequently decreasing the total intracellular 3H-vitamin B6 compounds, although it allowed an increase in free 3H-pyridoxol. jst.go.jp This suggests that pyridoxol enters cells by simple diffusion and is accumulated through metabolic conversion to phosphate (B84403) forms, a process inhibited by 4-deoxypyridoxol. jst.go.jp

The mechanism by which brain slices and isolated choroid plexuses concentrate extracellular pyridoxine is dependent on pyridoxal kinase, the enzyme that phosphorylates the nonphosphorylated B6 vitamers. researchgate.net The concentration of 4'-deoxypyridoxine required to inhibit pyridoxal kinase activity in these tissues was found to be the same as the concentration needed to inhibit the accumulation of 3H-B6 in intact tissue. researchgate.net This highlights the role of phosphorylation in driving intracellular accumulation and the ability of deoxypyridoxine to interfere with this process.

The unphosphorylated B6 vitamers (pyridoxine, pyridoxal, and pyridoxamine) are generally thought to enter cells via facilitated diffusion and are subsequently trapped by intracellular phosphorylation. asm.orgasm.org This metabolic trapping by conversion to the 5'-phosphate esters is recognized as a key factor promoting the uptake of these vitamers into organs and tissues. annualreviews.org Deoxypyridoxine can be phosphorylated by pyridoxal kinase (PdxK), and this phosphorylated form, 4-deoxypyridoxine 5'-phosphate (4dPNP), can accumulate intracellularly. asm.orgasm.org This accumulation of 4dPNP is consistent with the hypothesis that phosphorylation by PdxK is necessary for deoxypyridoxine's toxicity. asm.org

The disruption of vitamin B6 transport and intracellular accumulation by deoxypyridoxamine and related analogs is thus a multifaceted process involving interference with specific transport systems and, crucially, the inhibition of pyridoxal kinase-mediated phosphorylation, which is essential for trapping the vitamin within the cell.

Here is a summary of research findings on the disruptive effects of deoxypyridoxine analogs on vitamin B6 transport and accumulation:

| Organism/Tissue | Vitamer Studied | Effect of Deoxypyridoxine Analog | Proposed Mechanism | Citation |

| Saccharomyces carlsbergensis | Pyridoxine, Pyridoxal, Pyridoxamine | Inhibition of active transport by unphosphorylated analogs like 5'-deoxypyridoxine. | Interference with distinct uptake systems. | nih.gov |

| Escherichia coli | Vitamin B6 (cumulative uptake) | Inhibition of cumulative uptake by 4'-deoxypyridoxine. | Competitive inhibition of extracellular B6 uptake and/or inhibition of phosphorylation. | nih.govmicrobiologyresearch.org |

| Escherichia coli | Pyridoxal | Competitive inhibition of uptake by 4'-deoxypyridoxine. | Interference with facilitated diffusion and subsequent phosphorylation trapping. | nih.gov |

| Renal Tubular Epithelial Cells (OK cells) | Pyridoxine | Significant inhibition of uptake by 4-deoxypyridoxamine. | Interference with carrier-mediated transport system. | physiology.org |

| Rat Intestinal Rings | Pyridoxol | Diminished phosphorylated B6 forms; decreased total intracellular B6. | Inhibition of metabolic conversion (phosphorylation) essential for accumulation. | jst.go.jp |

| Rabbit Brain and Choroid Plexus | Pyridoxine | Inhibition of accumulation by 4'-deoxypyridoxine. | Inhibition of pyridoxal kinase-mediated phosphorylation. | researchgate.net |

| Salmonella enterica | Deoxypyridoxine | Intracellular accumulation of phosphorylated deoxypyridoxine (dPNP). | Phosphorylation by PdxK, leading to intracellular trapping of the analog. | asm.orgasm.org |

Influence on Core Metabolic Pathways and Interconnected Biochemical Networks

Perturbations in De Novo Pyridoxal (B1214274) 5'-Phosphate Biosynthesis Pathways

Research specifically detailing the direct perturbations of de novo pyridoxal 5'-phosphate (PLP) biosynthesis pathways by 5-Deoxypyridoxamine is limited based on the conducted search. De novo PLP synthesis pathways exist in microorganisms and plants, differing from the salvage pathway found in mammals. While other vitamin B6 analogs like 4-deoxypyridoxine (B1198617) have been shown to interfere with de novo synthesis by being phosphorylated and inhibiting key enzymes nih.govwikidata.orgfishersci.comsigmaaldrich.com, direct evidence for a similar mechanism involving this compound was not found in the search results.

Modulation of Vitamin B6 Salvage Pathway Operations

Studies suggest that 5-deoxypyridoxine, a related analog, can inhibit the transport of vitamin B6 in organisms like yeast uni-freiburg.de. Given the structural similarities, it is plausible that this compound could also interact with components of the vitamin B6 salvage pathway, which involves the uptake and phosphorylation of B6 vitamers to form PLP metabolomicsworkbench.orgnih.gov. However, specific research demonstrating the direct modulation or inhibition of salvage pathway enzymes or transporters by this compound was not extensively found in the provided search results. The vitamin B6 salvage pathway in humans involves enzymes such as pyridoxal kinase and pyridoxine (B80251) 5'-phosphate oxidase metabolomicsworkbench.orgnih.govimrpress.comresearchgate.net.

Alterations in One-Carbon Metabolism Associated with Analog Presence

The impact of this compound on one-carbon metabolism has not been specifically detailed in the search results. One-carbon metabolism is a network of reactions crucial for processes like nucleotide synthesis, amino acid homeostasis, and methylation, heavily relying on folate derivatives and vitamin B12 nih.govfrontiersin.orgnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org. Studies on the vitamin B6 antagonist 4-deoxypyridoxine indicate its interference with one-carbon metabolism, potentially by inhibiting PLP-dependent enzymes involved in generating one-carbon units nih.govwikidata.orgfishersci.comsigmaaldrich.com. However, direct evidence linking this compound to alterations in this pathway was not found.

Revealed Linkages to Coenzyme A (CoA) and Thiamine (B1217682) Biosynthetic Networks

Specific linkages between this compound and the biosynthesis of Coenzyme A (CoA) and thiamine were not explicitly described in the search results. Research on the vitamin B6 antagonist 4-deoxypyridoxine in Salmonella enterica has revealed a metabolic connection between vitamin B6 metabolism and the synthesis of CoA and thiamine nih.govwikidata.orgfishersci.comsigmaaldrich.com. This connection is suggested to occur through the inhibition of PLP-dependent enzymes in one-carbon metabolism, which in turn affects the synthesis of CoA precursors and subsequently thiamine nih.govwikidata.orgfishersci.comsigmaaldrich.com. While this demonstrates an interconnectedness between vitamin B6 status and these pathways, direct evidence for this compound's involvement was not found. CoA biosynthesis is a multi-step process starting from pantothenate frontiersin.org. Thiamine biosynthesis involves the formation of pyrimidine (B1678525) and thiazole (B1198619) moieties frontiersin.orgfrontiersin.orgfrontiersin.org.

Research into Analog Effects on Specialized Metabolic Processes (e.g., Tryptophan Metabolism, Isoprenoid Pathway)

Research specifically investigating the effects of this compound on specialized metabolic processes such as tryptophan metabolism or the isoprenoid pathway was not found in the search results. Tryptophan metabolism involves several pathways, including the kynurenine (B1673888) pathway and the serotonin (B10506) pathway encyclopedia.pubfrontiersin.orgfrontiersin.orgnih.govfrontiersin.org, some steps of which are PLP-dependent encyclopedia.pubfrontiersin.org. The isoprenoid pathway, responsible for synthesizing a diverse class of molecules, proceeds via the mevalonate (B85504) or MEP pathways frontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.orgdntb.gov.uafrontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.org. While vitamin B6 is involved in some aspects of metabolism that intersect with these pathways, direct studies on the influence of this compound were not identified.

Investigation of Cellular Homeostasis Mechanisms Under Analog-Induced Stress

Investigations specifically into cellular homeostasis mechanisms under this compound-induced stress are not detailed in the search results. Cellular homeostasis is the process by which cells maintain a stable internal environment in response to various stresses frontiersin.orgnih.govnih.govfrontiersin.org. While vitamin B6 deficiency or the presence of vitamin B6 antagonists like 4-deoxypyridoxine can disrupt cellular metabolism and potentially trigger stress responses frontiersin.orgnih.govnih.gov, direct research on how cells respond to the specific stress induced by this compound was not found.

Structural and Biophysical Characterization of 5 Deoxypyridoxamine Analogs in Enzyme Interactions

Structural Biology Approaches to Elucidate Analog-Enzyme Complex Formation

Structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for determining the three-dimensional structures of enzyme-analog complexes and elucidating the molecular details of their interactions. X-ray crystallography provides high-resolution structural snapshots of proteins and bound ligands, revealing the precise positions of atoms and the nature of interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov This allows researchers to visualize how 5-deoxypyridoxamine analogs bind within the enzyme's active site or at allosteric sites.

NMR spectroscopy offers complementary information by providing insights into protein dynamics and conformational changes in solution. nih.govnih.gov It can sense the microenvironment around specific atoms, such as the 5'-phosphate group of enzyme-bound PLP or its analogs, reporting on protonation states, solvent exposure, and the tightness of binding. nih.gov Changes in chemical shifts observed via NMR can indicate structural alterations upon analog binding. nih.gov

Studies utilizing these techniques on enzymes interacting with vitamin B6 analogs, such as 4-deoxypyridoxine (B1198617) 5'-phosphate, have helped to understand how these compounds interfere with the binding of the natural cofactor, PLP. For instance, 4-deoxypyridoxine 5'-phosphate, a close structural analog of PLP, has been shown to inhibit the activation of apo-glutamate decarboxylase (GAD) by competing with PLP for the binding site. nih.gov X-ray crystallography can provide the structural framework of the enzyme-intermediate complex, upon which chemically-rich structures can be built and refined using computational chemistry. nih.gov

Analysis of Ligand-Induced Conformational Changes in Target Enzymes

Ligand binding to an enzyme can induce conformational changes that are essential for its activity or inhibition. nih.gov These changes can range from localized alterations in active site residues to large-scale domain movements. nih.govresearchgate.net Analyzing these ligand-induced conformational changes is vital for understanding the mechanism of enzyme regulation and inhibition by analogs like this compound derivatives.

Various methods are employed to study these conformational dynamics, including X-ray crystallography, NMR, and spectroscopic techniques. nih.gov For example, in the case of 5-lipoxygenase (5LOX), the binding of an allosteric inhibitor induced significant changes at the distal active site, leading to a conformational shift of specific residues and reduced volume of the active cavity, hindering substrate entry. mdpi.com While this example pertains to a different enzyme and inhibitor, the principle applies to how this compound analogs, by binding to PLP-dependent enzymes, could induce conformational changes that affect substrate binding, catalysis, or product release.

Research on enzymes like glutamate (B1630785) decarboxylase (GAD) has shown that analogs such as 4-deoxypyridoxine 5'-phosphate can influence the enzyme's interaction with its cofactor and substrate, suggesting conformational effects. nih.gov The ability of an analog to stabilize a particular enzyme conformation, such as the apo form against heat denaturation, further highlights its impact on protein structure and dynamics. nih.gov

Spectroscopic Methods for Probing Analog Binding and Dynamics

Spectroscopic methods provide valuable tools for investigating the binding of this compound analogs to enzymes and probing the dynamics of the resulting complexes. Techniques such as UV-Vis, fluorescence, and NMR spectroscopy can offer insights into binding affinities, stoichiometry, and conformational changes in solution.

P NMR spectroscopy, for instance, is particularly useful for studying enzymes that interact with phosphorylated ligands like PLP and its phosphorylated analogs, such as 4-deoxypyridoxine 5'-phosphate. nih.gov This technique can report on the protonation state and environment of the phosphate (B84403) group, providing information about its interactions within the enzyme's active site and how these interactions change upon analog binding or during the catalytic cycle. nih.gov Changes in the P chemical shift can indicate alterations in the tightness of phosphate binding and provide information about enzyme dynamics. nih.gov

Other spectroscopic methods, including time-resolved techniques, can probe the dynamics of enzyme-analog complexes over various timescales. For example, ultrafast 2D IR spectroscopy has been used with tethered substrate analogs to observe the anisotropic dynamics of enzyme active sites. chemrxiv.org While not specifically applied to this compound analogs in the provided context, these techniques illustrate the range of spectroscopic approaches available for studying the dynamics induced by ligand binding.

Computational Chemistry and Molecular Dynamics Simulations of Analog-Mediated Catalysis

Computational chemistry and molecular dynamics (MD) simulations play a crucial role in complementing experimental structural and biophysical studies of enzyme-analog interactions. These methods allow researchers to simulate the behavior of enzyme-analog complexes over time, providing insights into binding poses, interaction energies, conformational dynamics, and potential catalytic mechanisms or inhibition pathways. bioisi.ptbiorxiv.org

MD simulations can reveal the dynamic nature of ligand binding and how analogs influence the flexibility and movement of enzyme domains and residues. mdpi.combiorxiv.org By simulating the enzyme in the presence of this compound analogs, researchers can analyze the stability of the complex, identify key interactions, and observe ligand-induced conformational changes that may not be readily apparent from static crystal structures. mdpi.combiorxiv.org For example, MD simulations have been used to study ligand-induced conformational changes in other enzymes, revealing how inhibitor binding can affect the dynamics of the active site and hinder substrate access. mdpi.com

Chemical Synthesis and Derivatization Strategies for 5 Deoxypyridoxamine and Analogs

Methodologies for the Chemical Synthesis of Deoxypyridoxamine and its Phosphorylated Forms

The synthesis of deoxypyridoxamine and its phosphorylated forms typically involves the modification of existing vitamin B6 analogs or related pyridine (B92270) derivatives. One approach to synthesizing 3-deoxypyridoxamine-5′-phosphate involves starting from 3-deoxy pyridoxamine (B1203002) and reacting it with phosphorus pentoxide and phosphoric acid. This mixture is stirred and heated, followed by cooling and the addition of ethanol (B145695) and ether to yield a precipitate of the phosphorylated product. rsc.org

Another method for synthesizing pyridoxamine phosphate (B84403) (a related compound) involves its conversion from pyridoxal (B1214274) phosphate in the presence of glyoxalic acid and copper ion, achieving a high yield. jst.go.jp Alternatively, pyridoxamine, isopropylidene-pyridoxine, or deoxypyridoxine can be reacted with a mixture of phosphorus pentoxide and phosphoric acid, followed by hydrolysis with phosphoric acid to obtain the monophosphate ester. jst.go.jp Purification of the monophosphate ester can be achieved through techniques such as chromatography using Dowex 50W-X8 (H+-form) or a combination of baryta, charcoal, and Amberlite column chromatography. jst.go.jp

The synthesis of 4-deoxypyridoxine (B1198617), a related deoxy analog, has been reported through the hydrogenation of pyridoxine (B80251) or 4'-ethoxypyridoxine. taylorfrancis.com A new route for the synthesis of 4-deoxypyridoxine starts from o-aminoacetophenone, which is condensed with bromoacetone (B165879) to form 2,4-dimethyl-3-hydroxyquinoline. This intermediate is then ethylated, followed by oxidation and decarboxylation to yield a dicarboxylic acid derivative. Further esterification and reduction steps lead to 2,4-dimethyl-3-ethoxy-5-hydroxymethylpyridine hydrochloride, which is then treated with dilute hydrochloric acid to yield 4-deoxypyridoxine. sioc-journal.cn

A highly efficient and selective synthetic route for pyridoxal-5′-phosphate analogues, including 3-deoxypyridoxamine-5′-phosphate, has been developed using reduction followed by selective oxidation in a one-pot reaction utilizing solid-supported nanoparticles, specifically MnO2/TiO2. rsc.orgresearchgate.netrsc.org This method offers advantages such as economic two-fold conversion, increased Lewis acid sites, and good yields. rsc.orgresearchgate.netrsc.org

Preparation of Isotopic Analogs for Advanced Metabolic Tracing and Flux Analysis

Isotopic analogs of 5-deoxypyridoxamine and related compounds are invaluable tools for studying metabolic pathways and flux analysis. Stable isotope tracing techniques involve administering nutrients labeled with stable isotopes (e.g., 13C, 2H, 15N) and tracking their incorporation into downstream metabolites using techniques like mass spectrometry. nih.govmdpi.comembopress.orgcreative-proteomics.com This allows for the quantitative assessment of metabolic pathway activity and the understanding of material flow through cellular networks. nih.govcreative-proteomics.com

The preparation of isotopic analogs often involves the synthesis of the target molecule using isotopically labeled starting materials. For example, enzyme-assisted methods have been used for the preparation of isotope-labeled metabolites like 1-deoxy-D-xylulose 5-phosphate using isotope-labeled glucose and/or pyruvate (B1213749) as precursors. nih.gov While direct methods for the isotopic labeling of this compound were not specifically detailed in the search results, the general principles of incorporating stable isotopes during chemical synthesis or utilizing enzyme-catalyzed reactions with labeled substrates are applicable. Achieving isotopic steady state, where the isotopic enrichment of a metabolite is stable over time, is a key consideration in tracing studies. nih.govembopress.org High-resolution mass spectrometry is crucial for distinguishing metabolites with small mass differences and resolving species labeled with different heavy nuclei. nih.gov

Design and Synthesis of Substituted Derivatives for Structure-Activity Relationship Studies

The design and synthesis of substituted derivatives of this compound are essential for conducting structure-activity relationship (SAR) studies. These studies aim to understand how changes in chemical structure affect the biological activity of a compound. By synthesizing a series of analogs with specific modifications, researchers can identify key functional groups and structural features responsible for the observed activity. nih.govchemrxiv.orgnih.govrsc.org

Synthetic strategies for creating substituted derivatives involve introducing various functional groups at different positions of the deoxypyridoxamine core. For instance, studies on pyridoxine derivatives have involved the synthesis of compounds with adamantane (B196018) and cyclooctane (B165968) substituents, exploring their antibacterial and antiviral activities. researchgate.net These syntheses can utilize reactions such as reductive amination of aldehydes or nucleophilic substitution of alkyl halides. researchgate.net Another example in SAR studies involves the design and synthesis of (4-alkoxyphenyl)glycinamides and oxadiazole bioisosteres, demonstrating how structural modifications impact potency and lipophilicity. nih.gov

SAR studies often involve the synthesis of a range of analogs bearing different alkyl or arylalkylamines, as seen in the development of colistin (B93849) adjuvants. nih.gov The synthetic route for these derivatives can be based on unified strategies that involve key steps like intramolecular reactions and stereoselective transformations. chemrxiv.org

Regioselective Functionalization Techniques for Enhanced Research Utility

Regioselective functionalization techniques are crucial for selectively introducing functional groups at specific positions on the this compound or related pyridine ring system. This control over the site of modification is vital for synthesizing well-defined analogs for SAR studies and other research applications.

While specific examples of regioselective functionalization directly on this compound were not extensively detailed, research on related pyridine and azaindazole systems highlights relevant methodologies. Strategies to achieve regioselective C-H functionalization of pyridines, which can be challenging due to their electronic properties, have been developed. nih.gov These include methods that involve temporary conversion of pyridines into electron-rich intermediates followed by regioselective electrophilic functionalization, such as ring-opening/ring-closing sequences or dearomatization/rearomatization sequences. nih.gov

Protecting group-controlled regioselective functionalization has also been explored in the synthesis of substituted pyridones. researchgate.net Bulky protecting groups can be utilized to direct functionalization to specific positions, such as C5 arylation in Suzuki-Miyaura reactions. researchgate.net Similarly, different protecting groups can enable regioselective functionalization at other positions, like C3. researchgate.net

Methodological Frameworks for Utilizing 5 Deoxypyridoxamine in Biochemical Research

Experimental Systems for Studying Analog-Induced Metabolic Perturbations

The use of 5-deoxypyridoxamine in experimental systems allows researchers to probe the effects of altered vitamin B6 availability or the presence of a non-functional analog on cellular processes and enzymatic activities.

Applications in Microbial Model Organisms (e.g., Escherichia coli, Salmonella enterica)

Microbial model organisms, particularly Escherichia coli and Salmonella enterica, have been extensively used to study the effects of this compound. These organisms possess well-characterized vitamin B6 biosynthesis and salvage pathways, making them suitable systems for investigating how the analog interferes with these processes. Studies in E. coli and Salmonella have demonstrated that this compound can inhibit growth, likely by interfering with essential PLP-dependent enzymes. fishersci.sempg.defishersci.ptwikipedia.orguni.luwikidoc.orgguidetopharmacology.org

Research findings in these microbial systems often involve assessing growth rates in the presence of varying concentrations of this compound, sometimes supplemented with different vitamin B6 vitamers to understand rescue effects. Analysis of intracellular vitamin B6 pools in analog-treated cells provides insights into how the analog affects the balance and interconversion of different B6 forms. These studies help to elucidate the mechanisms by which this compound exerts its inhibitory effects and to identify the specific enzymes or pathways that are most susceptible to its action.

Utilization in Eukaryotic Cell Lines for Pathway Analysis

Beyond microbial systems, this compound has also found application in eukaryotic cell lines for analyzing vitamin B6 pathways and the impact of analog exposure. Studies utilizing eukaryotic cells, such as Saccharomyces cerevisiae (yeast) and human cell lines, allow for the investigation of analog effects in more complex biological systems. wikipedia.org These studies can reveal conserved mechanisms of vitamin B6 metabolism and analog interaction, as well as potential differences compared to prokaryotic organisms.

Experiments in eukaryotic cell lines may involve assessing cell viability, growth inhibition, and changes in the levels of specific metabolites upon treatment with this compound. Analyzing the cellular response in different cell types or under varying metabolic conditions can provide a deeper understanding of the role of vitamin B6 in eukaryotic cellular function and how it is perturbed by the analog.

In Vitro Enzyme Activity Assays for Mechanistic Characterization

To understand the precise molecular mechanisms by which this compound interferes with vitamin B6 metabolism, in vitro enzyme activity assays are crucial. These assays involve incubating purified or partially purified enzymes involved in vitamin B6 biosynthesis, salvage, or PLP-dependent reactions with their substrates in the presence and absence of this compound.

Enzymes that have been studied in this manner include pyridoxal (B1214274) kinase (PdxK), pyridoxine (B80251)/pyridoxamine (B1203002) 5'-phosphate oxidase (PdxY, PdxH), enzymes involved in PLP biosynthesis (PdxA, PdxJ, PLP synthase), and phosphatases like PdxP. fishersci.sempg.dewikipedia.orgwikidoc.orgwikipedia.orgwikipedia.orgnih.gov By measuring the enzyme's catalytic rate in the presence of the analog, researchers can determine if this compound acts as an inhibitor and characterize the nature of the inhibition (e.g., competitive, non-competitive). These assays provide direct evidence of the analog's interaction with specific protein targets and help to explain the metabolic consequences observed in cellular studies.

Detailed research findings from enzyme activity assays can be presented in tables showing enzyme activity (e.g., in units of activity per milligram of protein or as a percentage of control activity) at different analog concentrations.

| Enzyme | Substrate(s) | This compound Concentration | Enzyme Activity (% of Control) |

| PdxK | Pyridoxal, ATP | [Concentration 1] | [Activity %] |

| [Concentration 2] | [Activity %] | ||

| PdxH | Pyridoxine 5'-phosphate | [Concentration 1] | [Activity %] |

| or Pyridoxamine 5'-phosphate | [Concentration 2] | [Activity %] | |

| PLP synthase | Ribulose 5-phosphate, Glyceraldehyde 3-phosphate, Ammonia | [Concentration 1] | [Activity %] |

| [Concentration 2] | [Activity %] | ||

| Example PLP-dependent enzyme | Specific amino acid substrate | [Concentration 1] | [Activity %] |

| [Concentration 2] | [Activity %] |

Note: Specific data would be populated from experimental results.

Advanced Analytical Techniques for Assessing Analog Effects on B6 Vitamer Pools and Metabolites

Accurately quantifying intracellular and extracellular levels of vitamin B6 vitamers and related metabolites is essential for understanding the metabolic impact of this compound. Advanced analytical techniques are employed for this purpose.

Chromatographic Separation and Detection Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying vitamin B6 vitamers and their derivatives in biological samples. fishersci.segenome.jpcloudna.cnh-its.orgnih.gov This method allows for the simultaneous measurement of different forms of vitamin B6, including pyridoxal, pyridoxine, pyridoxamine, and their phosphorylated counterparts (PLP, PNP, PMP), as well as the analog this compound and its potential phosphorylated form.

HPLC systems are typically coupled with various detectors, such as UV-visible detectors or fluorescence detectors, depending on the properties of the compounds being analyzed. Sample preparation is a critical step in these analyses and often involves cell lysis, deproteinization, and sometimes enzymatic treatment (e.g., phosphatase treatment to convert phosphorylated forms to their unphosphorylated counterparts for easier detection).

Data from HPLC analyses can be presented in tables showing the concentrations of different B6 vitamers and this compound in samples from control and analog-treated cells or organisms.

| Sample Type | Pyridoxal (µM) | PLP (µM) | Pyridoxine (µM) | PNP (µM) | Pyridoxamine (µM) | PMP (µM) | This compound (µM) |

| Control Cells | [Concentration] | [Concentration] | [Concentration] | [Concentration] | [Concentration] | [Concentration] | [Concentration] |

| Analog-Treated Cells | [Concentration] | [Concentration] | [Concentration] | [Concentration] | [Concentration] | [Concentration] | [Concentration] |

Note: Specific data would be populated from experimental results.

Spectrometric and Isotopic Tracing Approaches

Spectrometric techniques, often coupled with chromatography (e.g., LC-MS), provide highly sensitive and specific methods for identifying and quantifying vitamin B6 vitamers, metabolites, and analogs. Mass spectrometry allows for the detection of compounds based on their mass-to-charge ratio, providing confirmation of identity and precise quantification. wikipedia.org

Isotopic tracing approaches involve using stable isotopes (e.g., 13C, 15N) incorporated into precursors of vitamin B6 or into this compound itself. By tracking the incorporation of these isotopes into different metabolites, researchers can gain insights into metabolic fluxes, pathway activity, and how the analog affects the flow of metabolites through the vitamin B6 network. wikipedia.org These techniques are particularly powerful for elucidating the dynamics of vitamin B6 metabolism and identifying alternative metabolic routes that may be utilized in the presence of the analog.

Data from spectrometric and isotopic tracing studies can be complex and may involve presenting relative abundances of different isotopomers or graphical representations of metabolic pathways with associated flux data.

Integration of Genetic and Molecular Biology Tools in Analog Studies

The integration of genetic and molecular biology tools is a powerful approach in biochemical research, allowing for the investigation of gene function, protein expression, and metabolic pathways. In the context of vitamin B6 analogs like this compound, these tools can be used to understand the compound's effects at a molecular level and to explore its interactions within biological systems.

Studies involving vitamin B6 antagonists, such as 4-deoxypyridoxine (B1198617) (4-dPN), demonstrate the utility of genetic and molecular biology techniques in understanding the impact of these analogs. For instance, research using 4-deoxypyridoxine in Salmonella enterica has employed genetic analysis to uncover connections between PLP metabolism and other biochemical pathways, such as coenzyme A and thiamine (B1217682) synthesis. asm.orgasm.orgasm.org This type of study involves examining metabolic perturbations caused by the analog in specific genetic mutants, such as a ptsJ mutant in Salmonella enterica. asm.orgasm.org The data suggest that 4-deoxypyridoxine is phosphorylated by pyridoxal/pyridoxine/pyridoxamine kinase (PdxK) to 4-deoxypyridoxine 5'-phosphate (4-dPNP), which can then interfere with de novo PLP biosynthesis. asm.orgasm.org Furthermore, accumulated 4-dPNP is hypothesized to inhibit PLP-dependent enzymes like GlyA (serine hydroxymethyltransferase) and GcvP (glycine decarboxylase), which are involved in generating one-carbon units. asm.orgasm.org

Applying similar methodologies to this compound would involve:

Genetic Perturbation: Utilizing genetic mutants in pathways related to vitamin B6 metabolism or enzymes that might interact with this compound or its phosphorylated form. This could involve knockout or knockdown studies in model organisms or cell lines.

Molecular Cloning and Expression: Cloning and expressing genes encoding enzymes potentially affected by this compound or involved in its metabolism (e.g., kinases that might phosphorylate it). This allows for in vitro studies of enzyme activity in the presence of the analog.

Gene Expression Analysis: Techniques like quantitative PCR (qPCR) or RNA sequencing can be used to assess changes in gene expression profiles in response to this compound treatment, potentially revealing affected pathways.

Protein Analysis: Western blotting or mass spectrometry can be employed to study the levels and modifications of proteins that interact with or are affected by this compound.

These approaches, exemplified by studies with 4-deoxypyridoxine, provide a robust framework for investigating the biochemical effects and mechanisms of action of this compound.

常见问题

Q. How do comparative studies with structural analogs enhance understanding of this compound’s mechanism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。